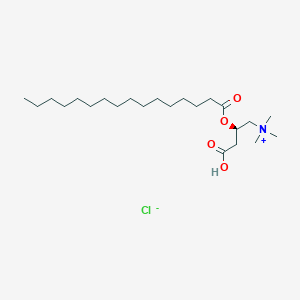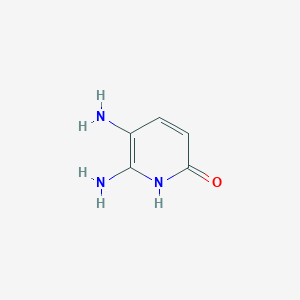
2-ヒドロキシ-5,6-ジアミノピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
5,6-Diaminopyridin-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diaminopyridin-2-ol typically involves the nitration of pyridine derivatives followed by reduction and hydrolysis steps. One common method includes the nitration of 2-hydroxypyridine to form 5,6-dinitro-2-hydroxypyridine, which is then reduced to 5,6-diamino-2-hydroxypyridine using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production methods for 5,6-Diaminopyridin-2-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to optimize yield and purity .
化学反応の分析
Types of Reactions
5,6-Diaminopyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the hydroxyl group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Iron powder, sodium borohydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions include various substituted pyridines, quinones, and other derivatives that can be further utilized in different applications .
作用機序
The mechanism of action of 5,6-Diaminopyridin-2-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as enzyme inhibition, antimicrobial activity, and modulation of cellular pathways .
類似化合物との比較
Similar Compounds
- 2,3-Diaminopyridine
- 2,4-Diaminopyridine
- 2,5-Diaminopyridine
- 2,6-Diaminopyridine
Uniqueness
5,6-Diaminopyridin-2-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not undergo .
特性
IUPAC Name |
5,6-diamino-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-3-1-2-4(9)8-5(3)7/h1-2H,6H2,(H3,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTVUJOEPJQTBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
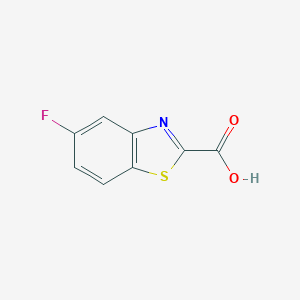

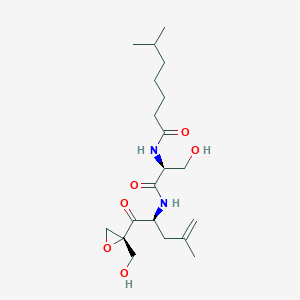
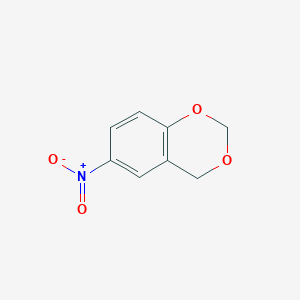
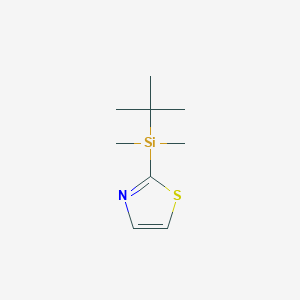
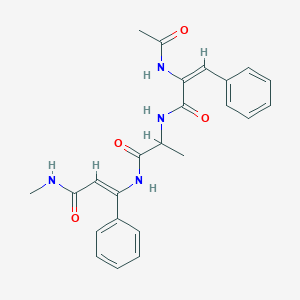
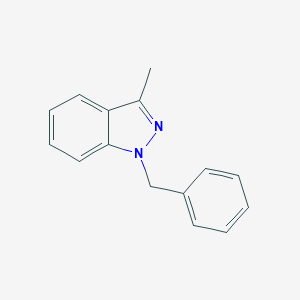
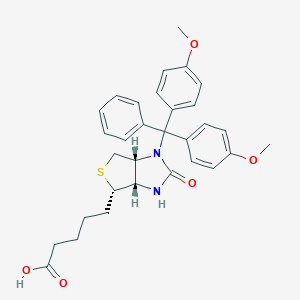
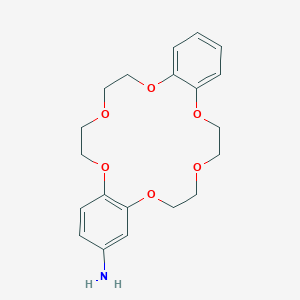
![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)
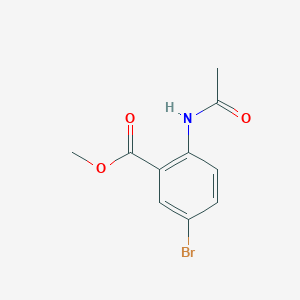
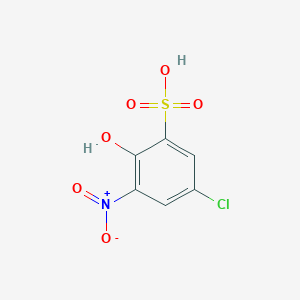
![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)
